Triethylammonium iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

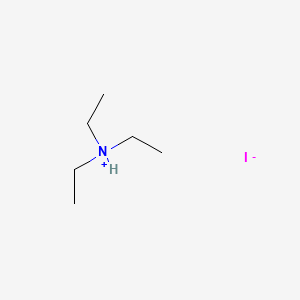

C6H16IN |

|---|---|

Molecular Weight |

229.10 g/mol |

IUPAC Name |

triethylazanium;iodide |

InChI |

InChI=1S/C6H15N.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H |

InChI Key |

XEWVCDMEDQYCHX-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Triethylammonium Iodide: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of triethylammonium (B8662869) iodide (Et₃NHI), a quaternary ammonium (B1175870) salt with applications in various research and development sectors. This document outlines the fundamental chemical principles, detailed experimental protocols, and essential data for the preparation of high-purity triethylammonium iodide for demanding scientific applications.

Introduction

This compound, with the chemical formula C₆H₁₆IN, is a quaternary ammonium salt that serves as a versatile reagent and catalyst in organic synthesis. Its utility is derived from its properties as a source of iodide ions and the triethylammonium cation, which can act as a phase-transfer catalyst or a proton source. High purity of this compound is crucial for reproducible and reliable experimental outcomes, particularly in sensitive applications such as pharmaceutical intermediate synthesis and materials science research.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Menschutkin reaction, a classic method for the alkylation of a tertiary amine with an alkyl halide.[1] In this case, triethylamine (B128534) (Et₃N) acts as the nucleophile, and ethyl iodide (EtI) is the electrophile.

Reaction Principle

The lone pair of electrons on the nitrogen atom of triethylamine attacks the electrophilic carbon atom of ethyl iodide in a bimolecular nucleophilic substitution (Sₙ2) reaction. This results in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion, which then forms an ionic bond with the newly formed triethylammonium cation.

Reaction: Et₃N + EtI → Et₃NH⁺I⁻

Experimental Protocol: Synthesis

This protocol is based on the general principles of the Menschutkin reaction for the synthesis of quaternary ammonium salts.

Materials:

-

Triethylamine (Et₃N), freshly distilled

-

Ethyl iodide (EtI), stabilized

-

Acetone (B3395972), anhydrous

-

Hexane (B92381), anhydrous

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve freshly distilled triethylamine (1 equivalent) in anhydrous acetone.

-

Slowly add ethyl iodide (1.1 equivalents) to the stirred solution at room temperature. The reaction is exothermic, and a gentle reflux may be observed.

-

After the initial exothermic reaction subsides, heat the reaction mixture to a gentle reflux (approximately 50-60 °C) for 2-4 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress by observing the precipitation of the white solid product, this compound, which is sparingly soluble in acetone.

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize the precipitation of the product.

-

Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold anhydrous acetone to remove any unreacted starting materials.

-

Further wash the product with cold anhydrous hexane to aid in drying.

-

Dry the crude product under vacuum to remove residual solvent.

Purification of this compound

Recrystallization is the most effective method for purifying crude this compound. The choice of solvent is critical and is based on the principle that the desired compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature, while impurities remain soluble at both temperatures. For this compound, a mixed solvent system of acetone and hexane is effective.[2]

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Acetone, anhydrous

-

Hexane, anhydrous

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

-

Heat a sufficient volume of anhydrous acetone on a hot plate.

-

Add the minimum amount of hot acetone to the crude product while stirring to achieve complete dissolution.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes before hot gravity filtration to remove the charcoal.

-

Once the product is fully dissolved, slowly add anhydrous hexane dropwise to the hot solution until a slight turbidity persists, indicating the saturation point.

-

Add a few more drops of hot acetone to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold acetone/hexane mixture.

-

Dry the purified this compound under vacuum to yield a white, crystalline solid.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 4636-73-1 | [2][3] |

| Molecular Formula | C₆H₁₆IN | [3] |

| Molecular Weight | 229.10 g/mol | [3] |

| Appearance | White crystalline solid | |

| Melting Point | 173 °C (decomposes) | [3] |

Table 2: Expected Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (D₂O) | Triplet (CH₃), Quartet (CH₂) |

| ¹³C NMR (D₂O) | Signal for CH₃, Signal for CH₂ |

| FTIR (KBr pellet) | C-H stretching, C-H bending, C-N stretching |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Caption: Workflow for the purification of this compound.

Applications in Research and Drug Development

While specific applications for this compound are not as extensively documented as for its tetra-alkyl counterparts, its chemical properties suggest its utility in several areas of research and development:

-

Phase-Transfer Catalysis: Similar to other quaternary ammonium salts, this compound can be employed as a phase-transfer catalyst to facilitate reactions between reactants in immiscible phases, enhancing reaction rates and yields.

-

Source of Nucleophilic Iodide: It can serve as a soluble source of iodide ions in various organic transformations, such as in Finkelstein reactions.

-

Electrolyte in Electrochemistry: Quaternary ammonium iodides are often used as supporting electrolytes in electrochemical studies and devices due to their ionic conductivity and wide electrochemical windows.

-

Synthesis of Pharmaceutical Intermediates: The triethylammonium moiety can be found in various active pharmaceutical ingredients and their intermediates. The controlled synthesis of related salts is therefore of interest in drug discovery and development.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of high-purity this compound for research applications. The presented protocols, based on established chemical principles, offer a reliable pathway for obtaining this valuable chemical. Adherence to these methods will enable researchers to produce this compound of a quality suitable for demanding scientific investigations.

References

Characterization of Triethylammonium Iodide: A Technical Guide for Researchers

An in-depth analysis utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to elucidate the structural and vibrational properties of triethylammonium (B8662869) iodide.

This technical guide provides a comprehensive overview of the characterization of triethylammonium iodide, an ammonium (B1175870) salt with significant applications in chemical synthesis and materials science. The document details the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural and vibrational analysis of this compound. Included are detailed experimental protocols, tabulated spectral data, and visual representations of the analytical workflow to support researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are instrumental in confirming the structure of the triethylammonium cation.

NMR Spectroscopic Data

The following tables summarize the expected chemical shifts and coupling constants for this compound in a suitable deuterated solvent such as Deuterium Oxide (D₂O).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~1.3 | Triplet | ~7.3 | -CH₃ |

| ¹H | ~3.2 | Quartet | ~7.3 | -CH₂- |

| ¹H | Variable (broad) | Singlet | - | N⁺-H |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Assignment |

| ¹³C | ~8.5 | -CH₃ |

| ¹³C | ~46.5 | -CH₂- |

Experimental Protocol: ¹H and ¹³C NMR

A detailed methodology for acquiring high-quality NMR spectra of this compound is as follows:

Sample Preparation:

-

Accurately weigh approximately 15-25 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of Deuterium Oxide (D₂O) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved by gentle vortexing or inversion.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz (or higher)

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 3-5 seconds

-

Spectral Width: 15 ppm

-

Temperature: 298 K

-

Referencing: The residual solvent peak of D₂O (approximately 4.79 ppm) can be used as a reference.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (or higher, corresponding to the ¹H frequency)

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 200-250 ppm

-

Temperature: 298 K

-

Referencing: An external standard or the solvent peak (if applicable) can be used for referencing.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction on the resulting spectrum.

-

Apply baseline correction.

-

Integrate the signals (for ¹H NMR) and pick the peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. It is a valuable tool for identifying the functional groups present in a molecule by measuring the vibrations of bonds.

FTIR Spectroscopic Data

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of the triethylammonium cation.

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3200 | Strong, Broad | N⁺-H stretching vibration |

| ~2800-3000 | Strong | C-H stretching vibrations (symmetric and asymmetric) of -CH₂- and -CH₃ groups |

| ~1470 | Medium | C-H bending vibrations of -CH₂- and -CH₃ groups |

| ~1390 | Medium | C-N stretching vibrations (altered due to protonation) |

| Below 1200 | Medium-Weak | C-C stretching and other skeletal vibrations |

Note: The presence of the broad N⁺-H stretching band is a key characteristic of the protonated amine.

Experimental Protocol: FTIR

The following protocol details the preparation of a Potassium Bromide (KBr) pellet for the FTIR analysis of solid this compound.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade KBr in an oven at approximately 110°C for at least 2 hours and cool in a desiccator.

-

In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained.

Pellet Formation:

-

Transfer a portion of the mixture to a pellet die.

-

Place the die in a hydraulic press.

-

Apply a pressure of 8-10 tons for 1-2 minutes. Applying a vacuum during pressing can help remove trapped air and improve pellet transparency.

-

Carefully release the pressure and extract the transparent or translucent pellet from the die.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

Typical Instrument Settings:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process for this compound using NMR and FTIR spectroscopy.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Experimental workflow for FTIR spectroscopy.

Conclusion

The combined application of NMR and FTIR spectroscopy provides a robust and comprehensive framework for the characterization of this compound. NMR spectroscopy confirms the molecular structure of the triethylammonium cation through the analysis of proton and carbon chemical environments, while FTIR spectroscopy identifies the key functional groups and vibrational modes, notably the characteristic N⁺-H stretch of the protonated amine. The detailed protocols and spectral data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, analysis, and application of this and related ammonium salts.

The Solubility of Triethylammonium Iodide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylammonium (B8662869) iodide in N,N-dimethylformamide (DMF) and other common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a thorough understanding of the expected solubility trends based on analogous compounds and outlines a detailed experimental protocol for the accurate determination of its solubility.

Executive Summary

Triethylammonium iodide is a quaternary ammonium (B1175870) salt with potential applications in various chemical and pharmaceutical processes. Its solubility is a critical parameter for its effective use in synthesis, formulation, and other applications. As an ionic compound, this compound is anticipated to exhibit higher solubility in polar solvents. This guide synthesizes available qualitative data for analogous compounds to predict the solubility profile of this compound and provides a robust experimental workflow for its quantitative determination.

Predicted Solubility Profile of this compound

While specific quantitative data for this compound is scarce, the solubility of structurally similar quaternary ammonium salts, such as triethylmethylammonium chloride and various tetraalkylammonium iodides, can provide valuable insights. Generally, the solubility of these salts is governed by the polarity of the solvent.

Key Inferences from Analogous Compounds:

-

High Solubility: this compound is expected to be highly soluble in polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO), as well as in polar protic solvents such as methanol (B129727) and ethanol. The polar nature of these solvents can effectively solvate the triethylammonium cation and the iodide anion. For instance, the related compound triethylmethylammonium chloride is predicted to have high solubility in DMSO and DMF[1]. Furthermore, studies on the electrical conductance of tetraalkylammonium iodides in mixtures of dichloromethane (B109758) and DMF suggest good solubility in DMF[2][3].

-

Moderate Solubility: Solvents with intermediate polarity, such as acetone (B3395972) and acetonitrile, are likely to be moderate solvents for this compound.

-

Low to Insoluble: Nonpolar solvents like hexane, toluene, and diethyl ether are expected to be poor solvents for this ionic salt.

The following table summarizes the expected qualitative solubility and provides data for analogous compounds.

Table 1: Predicted and Observed Solubility of this compound and Analogous Compounds

| Solvent | Chemical Formula | Predicted Solubility of this compound | Observed Solubility of Analogous Compounds |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | Tetraalkylammonium iodides show good solubility[2][3]. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Triethylmethylammonium chloride is predicted to be highly soluble[1]. |

| Methanol | CH₃OH | High | Triethylmethylammonium chloride is predicted to be highly soluble[1]. |

| Ethanol | C₂H₅OH | High | Triethylammonium chloride is very soluble[4][5]. Triethylmethylammonium chloride is predicted to be highly soluble[1]. |

| Chloroform | CHCl₃ | Moderate to High | Triethylammonium chloride is very soluble[4][5]. |

| Acetone | C₃H₆O | Moderate | Triethylmethylammonium chloride is predicted to have moderate to low solubility[1]. |

| Acetonitrile | C₂H₃N | Moderate | Triethylmethylammonium chloride is predicted to have moderate to low solubility[1]. |

| Diethyl Ether | (C₂H₅)₂O | Insoluble | Triethylammonium chloride is insoluble[6]. Triethylmethylammonium chloride is predicted to be insoluble[1]. |

| Hexane | C₆H₁₄ | Insoluble | Triethylmethylammonium chloride is predicted to be insoluble[1]. |

| Toluene | C₇H₈ | Insoluble | Triethylmethylammonium chloride is predicted to be insoluble[1]. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a robust and widely used technique.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of dried this compound to a series of screw-capped vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary kinetic study is recommended to determine the optimal equilibration time.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to the same temperature as the experiment to avoid precipitation.

-

Filter the collected supernatant through a syringe filter into a pre-weighed vial.

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved this compound is obtained.

-

Reweigh the vial to determine the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Solubility ( g/100 g solvent):

-

Mass of solvent = Mass of filtrate - Mass of dissolved solid

-

Solubility = (Mass of dissolved solid / Mass of solvent) * 100

-

-

Solubility (mol/L):

-

Requires the density of the saturated solution. The concentration in mol/L can be determined from the mass of the dissolved solid and the volume of the aliquot taken.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the isothermal shake-flask method for determining solubility.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Ion association and solvation behavior of tetraalkylammonium iodides in binary mixtures of dichloromethane + N,N-dimethylformamide probed by a conductometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. triethylammonium chloride [chemister.ru]

- 5. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triethylamine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

crystal structure analysis of triethylammonium iodide

An In-depth Technical Guide on the Crystal Structure Analysis of Triethylammonium (B8662869) Iodide

This technical guide provides a comprehensive overview of the crystal structure of triethylammonium iodide (C₆H₁₆N⁺·I⁻), a compound of interest in chemical synthesis and material science. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of its solid-state architecture. This document summarizes key crystallographic data, outlines experimental methodologies, and visualizes the structural analysis workflow and intermolecular interactions.

Crystallographic Data

The crystal structure of this compound has been determined with precision at low temperatures. The compound crystallizes in the hexagonal system, and its crystallographic parameters have been refined from single-crystal X-ray diffraction data.[1][2]

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Chemical Formula | C₆H₁₆N⁺·I⁻ |

| Molar Mass (Mᵣ) | 229.10 g/mol |

| Crystal System | Hexagonal |

| Space Group | P6₃mc |

| a | 8.6555 (11) Å |

| c | 7.8351 (9) Å |

| Unit Cell Volume (V) | 508.35 (11) ų |

| Molecules per Unit Cell (Z) | 2 |

| Calculated Density (Dₓ) | 1.497 Mg m⁻³ |

| Radiation | Mo Kα |

| Temperature (T) | 173 (2) K |

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction.

Synthesis of this compound Crystals

A reported method for obtaining colorless, needle-like single crystals of this compound is through a reaction involving di-tert-butylphenylsilane and iodine in the presence of triethylamine.[1][2]

-

Reactants and Solvent :

-

Di-tert-butylphenylsilane (tBu₂PhSiH)

-

Iodine (I₂)

-

Triethylamine (NEt₃)

-

Dichloromethane (B109758) (CH₂Cl₂) as the solvent.

-

-

Procedure :

Single-Crystal X-ray Diffraction Analysis

The crystallographic data presented in this guide were obtained through a detailed single-crystal X-ray diffraction experiment.

-

Instrumentation : A Stoe IPDS-II two-circle diffractometer was utilized for data collection.[1]

-

Data Collection :

-

Data Refinement :

-

An absorption correction was applied using a multi-scan method (MULABS).[1]

-

The structure was refined against F² for all reflections.[1]

-

The H atom bonded to the nitrogen was refined isotropically.[2]

-

It was noted that the methylene (B1212753) groups are disordered over two equally occupied positions.[1][2]

-

Structural Features and Interactions

The crystal structure of this compound reveals specific ionic and intermolecular interactions that define its three-dimensional arrangement.

A key feature of the crystal structure is the hydrogen bond formed between the triethylammonium cation and the iodide anion. The anion and the cation are located on special positions of site symmetry 3m.[1][2] This results in only a sixth of an ion pair being present in the asymmetric unit.[1][2] The primary interaction connecting these ions is an N—H⋯I hydrogen bond.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the key intermolecular interactions within the this compound crystal.

Caption: Experimental workflow for the .

Caption: Ionic interaction in this compound.

References

Thermal Properties and Decomposition of Triethylammonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal properties and decomposition pathway of triethylammonium (B8662869) iodide. Triethylammonium iodide, a quaternary ammonium (B1175870) salt, is utilized in various chemical syntheses and applications where its thermal stability is a critical parameter. This document details the material's known thermal behavior, decomposition products, and the experimental methodologies employed for its characterization. Quantitative data from thermal analysis studies are presented, offering key insights for the safe handling and application of this compound in research and development.

Introduction

This compound ((C₂H₅)₃NHI) is a salt consisting of a triethylammonium cation and an iodide anion. A thorough understanding of its thermal properties and decomposition behavior is essential for its application in various chemical processes, particularly those conducted at elevated temperatures. This guide summarizes the available data on the thermal stability of this compound and outlines the standard analytical techniques used for its assessment.

Thermal Properties and Decomposition Data

The thermal behavior of this compound is characterized by its melting point and subsequent decomposition. The key quantitative data available from thermal analysis studies are summarized in the table below.

| Thermal Property | Value | Analytical Method |

| Melting Point | 173 °C (decomposes)[1] | Not Specified |

| Enthalpy of Dissociation | 195 kJ/mol[2] | Differential Scanning Calorimetry (DSC) |

| Experimental Activation Barrier | 387 kJ/mol[2] | Thermogravimetric Analysis (TGA) |

Thermal Decomposition Pathway

The thermal decomposition of quaternary ethylammonium (B1618946) halides, including this compound, proceeds through a one-step process.[2] Upon heating, the compound decomposes to yield triethylamine (B128534) and ethyl iodide as the primary gaseous products.[2]

The overall decomposition reaction is as follows:

(C₂H₅)₃NHI(s) → (C₂H₅)₃N(g) + C₂H₅I(g)

This decomposition mechanism is crucial for understanding the potential outgassing products and ensuring the safe use of this compound in enclosed systems or in the presence of materials sensitive to its decomposition products.

Caption: Thermal decomposition pathway of this compound.

Experimental Protocols

The characterization of the thermal properties of this compound involves standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Evolved Gas Analysis (EGA) is often coupled with these techniques to identify the decomposition products.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of finely ground this compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen or argon, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which significant mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition, and to determine the enthalpy of these processes.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Thermal Program: The sample and reference pans are subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic or exothermic peaks associated with phase transitions (like melting) or decomposition. The area under a peak is integrated to determine the enthalpy of the transition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Apparatus: A TGA instrument coupled to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS).

Procedure:

-

The TGA experiment is performed as described in section 4.1.

-

The gaseous effluent from the TGA furnace is continuously transferred to the FTIR gas cell or the MS inlet via a heated transfer line.

-

FTIR or mass spectra of the evolved gases are recorded at different temperatures throughout the decomposition process.

-

The obtained spectra are analyzed to identify the chemical composition of the evolved gases, confirming the formation of triethylamine and ethyl iodide.[2]

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This technical guide has synthesized the available information on the thermal properties and decomposition of this compound. The compound exhibits a clear decomposition pathway upon heating, yielding triethylamine and ethyl iodide. The provided quantitative data on its decomposition temperature and energetics are vital for its safe and effective use in scientific and industrial applications. The outlined experimental protocols serve as a foundation for researchers to conduct further detailed characterization of this and similar quaternary ammonium compounds.

References

understanding the chemical properties of triethylammonium iodide

An In-depth Technical Guide to the Chemical Properties of Triethylammonium (B8662869) Iodide

Abstract

Triethylammonium iodide (Et₃NHI) is an ammonium (B1175870) salt consisting of a triethylammonium cation and an iodide anion. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification protocols, and spectroscopic data. The information is tailored for researchers, scientists, and drug development professionals who may utilize this compound in various synthetic and experimental contexts. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Chemical and Physical Properties

This compound is a solid at room temperature. Its properties are dictated by the ionic interaction between the triethylammonium cation and the iodide anion, as well as the nature of the triethyl-substituted ammonium group.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 4636-73-1 | [1][2][3][4] |

| Molecular Formula | C₆H₁₆IN | [2][3] |

| Molecular Weight | 229.10 g/mol | [1][2][3][] |

| Melting Point | 173 °C (decomposes) | [1][6] |

| Boiling Point | 90.5 °C at 760 mmHg | [1][4][6] |

| Vapor Pressure | 56.1 mmHg at 25°C | [1][6] |

| LogP | 2.34630 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 3 | [6] |

| Exact Mass | 229.03275 Da | [3][6] |

Experimental Protocols

Synthesis

While commercially available, this compound can be synthesized in the laboratory. The most direct method is the acid-base reaction between triethylamine (B128534) and hydroiodic acid.

Materials:

-

Triethylamine (C₆H₁₅N)

-

Hydroiodic acid (HI)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve triethylamine in anhydrous diethyl ether.

-

Slowly add a stoichiometric equivalent of hydroiodic acid dropwise to the stirred solution. The reaction is exothermic.

-

This compound will precipitate out of the solution as a white solid.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Purification

For applications requiring high purity, this compound can be purified by recrystallization.[2]

Materials:

-

Crude this compound

-

Acetone (pre-cooled to -10 °C)

-

Hexane (pre-cooled to -10 °C)

Procedure:

-

Dissolve the crude this compound in a minimal amount of acetone.

-

Pre-cool the resulting solution to -10 °C.

-

Induce precipitation by adding more pre-cooled acetone.

-

Collect the precipitate by filtration.

-

For further purification, recrystallize the precipitate twice from a cooled acetone/hexane mixture at -10 °C.[2]

-

Dry the purified crystals under vacuum and store them in the dark.[1]

Reactivity and Applications

This compound serves as a source of both the triethylammonium cation and the iodide anion, making it useful in various chemical transformations.

-

Hydrogen Bonding: The N-H bond in the triethylammonium cation is a strong hydrogen bond donor. Infrared spectroscopy studies have shown that in solution, it can form hydrogen-bonded complexes with anions and basic solvents.[7][8] This interaction is crucial in its role in catalysis and as a phase-transfer catalyst.

-

Catalysis: The related compound, triethylphenylammonium (B1217615) iodide, has been identified as an effective catalyst for the synthesis of cyclic carbonates from epoxides and CO₂, a process of significant industrial interest.[9] The proposed mechanism involves the activation of the epoxide through hydrogen bonding from the triethylammonium moiety, while the iodide ion acts as a nucleophile.[9]

-

Spectroscopic Studies: The infrared spectrum of this compound is complex, particularly in the N-H stretching region, due to extensive hydrogen bonding and Fermi resonance interactions.[7] These complex spectral features have been studied across a range of temperatures to understand the dynamics of the hydrogen bonds.[7]

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectra of triethylammonium halides, including the iodide, show complex and extensive absorptions for the N-H stretching vibration.[7] At low temperatures (10 K), more than 20 distinct absorption peaks can be resolved in this region, which broaden as the temperature increases.[7] This complexity is attributed to Fermi resonance interactions involving the N-H stretching fundamental and various combination and overtone bands, which are intensified by the strong hydrogen bonding present in the crystal lattice.[7][8]

Mandatory Visualizations

Purification Workflow for this compound

The following diagram illustrates the logical workflow for the purification of this compound via recrystallization.

Caption: Purification workflow for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C6H16IN | CID 3014304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. lookchem.com [lookchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Infrared spectroscopic studies of hydrogen bonding in triethylammonium salts. Part 2.—Association of triethylammonium salts with bases - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Triethylphenylammonium iodide | 1010-19-1 | Benchchem [benchchem.com]

- 10. triethylammonium | C6H16N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

In-Depth Technical Guide: Safety and Handling of Triethylammonium Iodide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling precautions for the use of triethylammonium (B8662869) iodide in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Classification

Hazard Statements:

-

Harmful if swallowed.[2]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H16IN |

| Molecular Weight | 229.10 g/mol [4] |

| Appearance | Light cream powder/solid[5] |

| Odor | Odorless[5] |

| Solubility | Soluble in water |

| Stability | Stable under recommended storage conditions. It is light-sensitive and hygroscopic.[3] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for minimizing exposure to triethylammonium iodide.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7][8]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

| PPE Category | Item | Specifications and Use |

| Eye/Face Protection | Safety glasses with side-shields or goggles | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] |

| Skin Protection | Chemical-resistant gloves | Inspect gloves before use and use proper removal techniques.[6][8] |

| Lab coat | An impervious lab coat or protective clothing should be worn to prevent skin exposure.[7] | |

| Respiratory Protection | Dust mask or respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use appropriate respirator cartridges.[7][8] |

Safe Handling and Storage Procedures

Handling

-

Avoid all personal contact, including the inhalation of dust.[7]

-

Wash hands and any exposed skin thoroughly after handling.[1][2][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2][7]

-

Minimize dust generation and accumulation.[7]

Storage

-

The substance is light-sensitive and hygroscopic; protect it from light and moisture.[3][8]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3][6] |

| Skin Contact | Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1][3][6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[1][3][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][6] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

-

Personal Protection: Wear appropriate personal protective equipment as outlined in Section 3.2.[6][8]

-

Containment: For dry spills, sweep or vacuum up the material, avoiding dust generation.[7][8] Place the collected material into a suitable, closed, and properly labeled container for disposal.[1][8]

-

Decontamination: Wash the spill area thoroughly with large amounts of water. Prevent runoff from entering drains.[1][7]

-

Waste Disposal: All waste, including contaminated PPE and spill cleanup materials, must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][7]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

References

- 1. aksci.com [aksci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C6H16IN | CID 3014304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. lookchem.com [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

triethylammonium iodide material safety data sheet (MSDS) information

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Triethylammonium (B8662869) Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and property information for triethylammonium iodide (CAS No. 4636-73-1), a compound relevant in various chemical synthesis and research applications. The following sections detail its properties, potential hazards, and recommended safety protocols to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a quaternary ammonium (B1175870) salt. Its fundamental properties are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | triethylamine hydroiodide, N,N-Diethylethanaminium iodide | [2] |

| CAS Number | 4636-73-1 | [1][2] |

| Molecular Formula | C6H16IN | [1][3] |

| Molecular Weight | 229.10 g/mol | [1][3] |

| Physical Property | Value | Source |

| Appearance | Light cream powder solid | [4] |

| Melting Point | 173 °C (decomposes) | [2] |

| Boiling Point | 90.5°C at 760mmHg | [2] |

| Solubility | Information not available. | |

| Odor | Odorless | [4] |

Hazard Identification and Safety

This compound is classified as a hazardous substance. The GHS classifications indicate it can cause skin and eye irritation and may cause respiratory irritation.

| Hazard Classification | Description | Source |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | [4] |

| STOT-Single Exposure | Category 3: May cause respiratory irritation | [4] |

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the provided search results. For related compounds, such as Tetraethylammonium iodide, the following data has been reported:

| Toxicity Metric | Value | Test Animal | Route |

| LD50 | 35 mg/kg | Mouse | Intraperitoneal |

| LD50 | 56 mg/kg | Mouse | Intravenous |

Note: This data is for Tetraethylammonium iodide and should be used as an indicative reference only.[6]

Handling, Storage, and First Aid

Experimental Protocol: Safe Handling and Storage

Safe handling and storage of this compound are critical to minimize exposure and risk.

Handling:

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[7][8]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][7] Do not eat, drink, or smoke in the laboratory.

-

Dispensing: Avoid generating dust when handling the solid material.[7]

Storage:

-

Conditions: Store in a cool, dry, and well-ventilated place.[7][9]

-

Incompatibilities: Store away from strong oxidizing agents.[8] The material is noted to be hygroscopic and light-sensitive.[8][10]

First Aid Measures

In case of exposure, follow these first aid protocols:

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. | [7][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [7][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][7] |

Accidental Release and Disposal

Accidental Release: In the event of a spill, wear appropriate PPE.[7] Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7][8]

Disposal: Dispose of the waste material at an approved waste disposal plant, in accordance with local, state, and federal regulations.[5]

Visualized Safety Workflow

The following diagram illustrates the key decision-making process for the safe handling of this compound.

Caption: A flowchart illustrating the key safety procedures for handling this compound.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H16IN | CID 3014304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. aksci.com [aksci.com]

- 6. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]

- 7. lookchem.com [lookchem.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

Triethylammonium Iodide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Commercial Availability, Purity, and Methodologies

Introduction

Triethylammonium (B8662869) iodide (CAS No. 4636-73-1), a tertiary ammonium (B1175870) salt, is a chemical compound with potential applications in various fields of chemical synthesis and research. This technical guide provides a comprehensive overview of its commercial availability, purity grades, and relevant experimental protocols for professionals in research, and drug development. It is important to note that while information on the closely related quaternary ammonium salt, tetraethylammonium (B1195904) iodide, is abundant, specific technical data for triethylammonium iodide is less prevalent in publicly accessible resources. This guide focuses on the available information for this compound and provides context from related compounds where direct data is unavailable.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4636-73-1 | [1] |

| Molecular Formula | C6H16IN | [2] |

| Molecular Weight | 229.10 g/mol | [] |

| Synonyms | Triethylamine (B128534) hydroiodide, N,N-Diethylethanamine hydroiodide | [4] |

| Melting Point | 173 °C (decomposes) | [4] |

| Boiling Point | 90.5 °C at 760 mmHg | [1] |

Commercial Availability

This compound is available from several chemical suppliers. The typical purity and supplier information are summarized below. It is important for researchers to contact the suppliers directly to obtain the most current and detailed product specifications.

| Supplier | Reported Purity | CAS Number |

| Alfa Chemistry | Not specified | 4636-73-1[1] |

| BOC Sciences | Not specified | 4636-73-1[] |

| Sigma-Aldrich (as triethylamine hydroiodide) | Not specified | 4636-73-1 |

| Arctom Scientific | Not specified | 4636-73-1[5] |

| LookChem | Not specified | 4636-73-1[4] |

Purity Grades and Impurities

Detailed information on specific purity grades for commercially available this compound is not consistently provided by suppliers in publicly available documentation. It is reasonable to assume that standard technical grades are available. For applications requiring higher purity, researchers may need to perform additional purification steps.

The primary synthesis route for this compound involves the reaction of triethylamine with hydroiodic acid. Potential impurities could include unreacted starting materials (triethylamine and hydroiodic acid) and byproducts from side reactions.

Applications in Research and Drug Development

While specific documented applications of this compound in drug development are limited in the available literature, tertiary and quaternary ammonium salts, in general, have several roles in pharmaceutical and organic synthesis. These include their use as:

-

Phase-Transfer Catalysts: Facilitating reactions between reactants in different phases (e.g., organic and aqueous).

-

Reagents in Organic Synthesis: Acting as a source of iodide ions or as a basic catalyst.

-

Intermediates in the Synthesis of Active Pharmaceutical Ingredients (APIs): Serving as building blocks for more complex molecules.

Given its structure, this compound could potentially be used in similar applications. However, specific examples and protocols are not well-documented in the searched resources.

Experimental Protocols

Synthesis and Purification

A general method for the synthesis of triethylammonium salts involves the reaction of triethylamine with the corresponding acid. A purification method for this compound has been described, which involves recrystallization.

Purification by Recrystallization:

A documented method for the purification of this compound involves recrystallization from a cooled acetone/hexane mixture.[2][4] The general steps for recrystallization are outlined below.

-

Dissolution: Dissolve the impure this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., acetone).

-

Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration, for instance, using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold solvent (e.g., hexane) to remove residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Quality Control and Analytical Methods

General Analytical Techniques for Tertiary Amine Salts:

-

Titration: Acid-base titration can be used to determine the purity of the amine salt.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule and can be a qualitative tool to assess the presence of impurities.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities.

-

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the main component and any impurities.

-

Ion Chromatography: Can be used to determine the iodide content.

-

-

Elemental Analysis: Can be used to determine the elemental composition (C, H, I, N) and confirm the empirical formula.

A general workflow for the quality control of a tertiary amine salt like this compound is depicted below.

Conclusion

This compound is a commercially available tertiary ammonium salt. While detailed technical information regarding its specific purity grades, applications in drug development, and validated analytical methods is not as extensively documented as for other related ammonium salts, this guide provides a summary of the currently available data. Researchers and drug development professionals should consider the information presented here as a starting point and are encouraged to perform further purification and develop specific analytical methods as required for their particular applications. Direct communication with chemical suppliers is recommended to obtain detailed product specifications.

References

Methodological & Application

Application Notes and Protocols for Triethylammonium Iodide in Perovskite Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of triethylammonium (B8662869) iodide (TEAI) as a precursor for the synthesis and passivation of perovskite materials, particularly for applications in high-performance solar cells. The inclusion of bulky organic cations like triethylammonium has been demonstrated to enhance the stability and efficiency of perovskite devices by forming 2D/3D heterostructures that passivate defects and protect the perovskite layer from environmental degradation.

Mechanism of Action: The Role of Triethylammonium Iodide

This compound ((C₂H₅)₃NHI) is a bulky organic ammonium (B1175870) salt that, when introduced into perovskite fabrication, can significantly influence the resulting film's properties and the performance of the optoelectronic device. Its primary roles are:

-

Surface Passivation: The large triethylammonium (TEA⁺) cations can interact with the surface of a 3D perovskite film, such as methylammonium (B1206745) lead iodide (MAPbI₃). This interaction can passivate iodide vacancy defects, which are common in solution-processed perovskite films and act as non-radiative recombination centers. By neutralizing these defects, the charge carrier lifetime is extended, leading to improved open-circuit voltage (Voc) and fill factor (FF) in solar cells.

-

Formation of 2D/3D Heterostructures: The reaction of TEAI with the lead iodide-rich surface of a 3D perovskite can lead to the in situ formation of a thin, two-dimensional (2D) perovskite layer (TEAPbI₃) on top of the bulk 3D perovskite. This 2D capping layer acts as a protective barrier against moisture and other environmental factors that can degrade the underlying 3D perovskite.

-

Crystal Growth Modulation: The presence of bulky organic cations can influence the crystallization kinetics of the perovskite film, potentially leading to larger grain sizes and a more uniform morphology with fewer pinholes. This improved film quality can enhance the short-circuit current density (Jsc).

Data Presentation

The following tables summarize the quantitative data on the performance of perovskite solar cells with and without the use of bulky organic ammonium iodide additives for surface passivation.

Table 1: Performance of Perovskite Solar Cells with Diethylammonium (B1227033) Iodide (DAI) Treatment

| Treatment | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| Control | 1.121 | 24.18 | 79.6 | 21.58 |

| DAI-Treated | 1.154 | 24.52 | 81.3 | 23.50 |

Data extracted from a study on in-situ surface regulation using diethylammonium iodide.[2]

Table 2: Performance of Perovskite Solar Cells with Phenylthis compound (PTEAI) Passivation

| Device | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| Pristine | 1.08 | 23.81 | 73.0 | 18.8 |

| PTEAI-Treated | 1.10 | 24.15 | 76.0 | 20.2 |

Data extracted from a study on the use of phenylthis compound for surface passivation.[2]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound, the fabrication of a baseline MAPbI₃ perovskite solar cell, and the post-treatment passivation using this compound.

Protocol 1: Synthesis of this compound (TEAI)

This protocol describes the synthesis of the this compound precursor.

Materials:

-

Triethylamine (B128534) ((C₂H₅)₃N)

-

Hydroiodic acid (HI, 57 wt% in water)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve triethylamine in ethanol.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric amount of hydroiodic acid dropwise to the triethylamine solution while stirring.

-

Continue stirring the reaction mixture in the ice bath for 2 hours.

-

Remove the solvent using a rotary evaporator.

-

Wash the resulting white precipitate with diethyl ether three times to remove any unreacted starting materials.

-

Recrystallize the product from ethanol to obtain purified white crystals of this compound.

-

Dry the purified crystals in a vacuum oven overnight at 60 °C.

Protocol 2: Fabrication of MAPbI₃ Perovskite Solar Cell (Baseline)

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.

Materials:

-

FTO-coated glass substrates

-

Zinc powder

-

2 M HCl

-

Deionized water, isopropanol (B130326), acetone

-

Titanium diisopropoxide bis(acetylacetonate) solution in isopropanol (for TiO₂ compact layer)

-

Methylammonium iodide (MAI)

-

Lead(II) iodide (PbI₂)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Chlorobenzene (B131634) (antisolvent)

-

Spiro-OMeTAD (hole transport material)

-

4-tert-butylpyridine (tBP)

-

Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution in acetonitrile

-

Gold (Au) or Silver (Ag) for evaporation

Procedure:

-

Substrate Cleaning:

-

Pattern the FTO-coated glass substrates using zinc powder and 2 M HCl.

-

Sequentially sonicate the substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

-

-

Electron Transport Layer (ETL) Deposition:

-

Spin-coat the titanium diisopropoxide bis(acetylacetonate) solution onto the FTO substrates at 2000 rpm for 60 seconds.

-

Anneal the substrates at 500 °C for 30 minutes to form a compact TiO₂ layer.

-

-

Perovskite Precursor Solution Preparation:

-

Prepare a 1.4 M precursor solution by dissolving MAI and PbI₂ in a 4:1 (v/v) mixture of DMF and DMSO.

-

Stir the solution at 60 °C for at least 2 hours.

-

-

Perovskite Film Deposition (in a nitrogen-filled glovebox):

-

Transfer the substrates with the TiO₂ layer into the glovebox.

-

Spin-coat the perovskite precursor solution at 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.

-

During the second step, at approximately the 20-second mark, dispense 100 µL of chlorobenzene onto the spinning substrate.

-

Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes.

-

-

Hole Transport Layer (HTL) Deposition:

-

Prepare the spiro-OMeTAD solution by dissolving 72.3 mg of spiro-OMeTAD in 1 mL of chlorobenzene, and then add 28.8 µL of tBP and 17.5 µL of the Li-TFSI solution.

-

Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

-

-

Metal Electrode Deposition:

-

Mask the device area.

-

Thermally evaporate an 80-100 nm thick gold or silver electrode onto the HTL under high vacuum.

-

Protocol 3: Post-Treatment of MAPbI₃ Film with this compound

This protocol describes the surface passivation of the prepared MAPbI₃ film using a TEAI solution.

Materials:

-

MAPbI₃ film on substrate (from Protocol 2, step 4)

-

This compound (TEAI) (from Protocol 1)

-

Isopropanol (IPA)

Procedure:

-

TEAI Solution Preparation:

-

Post-Treatment Application (in a nitrogen-filled glovebox):

-

After annealing the MAPbI₃ film and allowing it to cool to room temperature, spin-coat the TEAI/IPA solution onto the MAPbI₃ film.

-

-

Completion of Device Fabrication:

-

Proceed with the deposition of the hole transport layer and the metal electrode as described in Protocol 2 (steps 5 and 6).

-

Visualizations

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound precursor.

Diagram 2: Perovskite Solar Cell Fabrication Workflow

Caption: Step-by-step workflow for the fabrication of a perovskite solar cell with TEAI passivation.

Diagram 3: Signaling Pathway of TEAI Passivation

Caption: Mechanism of performance enhancement by TEAI passivation.

References

Application Notes and Protocols for the Fabrication of 2D/3D Perovskite Solar Cells using Triethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Triethylammonium (B8662869) iodide (TEAI) is a key additive in the fabrication of 2D/3D perovskite solar cells, playing a crucial role in enhancing their efficiency and stability. As a bulky organic cation, TEAI facilitates the formation of a 2D perovskite capping layer on the 3D perovskite film. This layered structure is instrumental in passivating defects, improving crystal quality, and enhancing moisture resistance, ultimately leading to superior device performance. These notes provide a comprehensive overview of the role of TEAI and detailed protocols for the fabrication of high-performance 2D/3D perovskite solar cells.

Role of Triethylammonium Iodide in 2D Perovskite Solar Cells

The incorporation of this compound as an additive in the fabrication of perovskite solar cells offers several key advantages that contribute to improved device performance and stability.

Crystal Growth Promotion and Film Morphology Enhancement: The presence of the bulky triethylammonium cation influences the crystallization process of the perovskite film. It acts as a template, guiding the formation of larger, more uniform crystal grains with fewer pinholes.[1][2][3] This improved morphology is critical for efficient charge transport and reduced charge recombination at grain boundaries.[1]

Defect Passivation: Surface defects and grain boundaries in the perovskite film are major sources of non-radiative recombination, which limits the open-circuit voltage (Voc) and overall power conversion efficiency (PCE). The large organic cations from TEAI can effectively passivate these defect sites. It is believed that the positively charged triethylammonium cations interact with under-coordinated iodide ions and passivate iodide vacancies, while the iodide anions from TEAI can fill iodide vacancies. This reduction in defect density leads to a significant decrease in charge recombination, thereby increasing the Voc and fill factor (FF) of the solar cell.

Enhanced Stability: One of the primary challenges for perovskite solar cells is their long-term stability, particularly their susceptibility to degradation from moisture. The hydrophobic nature of the bulky triethylammonium cations in the 2D capping layer acts as a barrier, preventing moisture ingress and improving the overall environmental stability of the device.[1][3]

Quantitative Data Presentation

The following table summarizes the impact of this compound (or its analogue, diethylammonium (B1227033) iodide - DAI) on the performance of perovskite solar cells, as reported in the literature.

| Additive Concentration | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |

| 0% (Control) | 15.73 | - | - | - | [1] |

| 7% DAI | 17.12 | 1.04 | 22.83 | 72.09 | [4] |

| 10% DAI | 19.05 | 1.05 | 22.95 | 79.04 | [1][2][3] |

| 15% DAI | 17.72 | 1.02 | 22.33 | 77.91 | [4] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the fabrication of an n-i-p planar perovskite solar cell incorporating this compound.

Materials and Reagents:

-

Fluorine-doped tin oxide (FTO) coated glass substrates

-

Zinc powder

-

2M HCl

-

Detergent, deionized water, acetone, isopropanol (B130326)

-

SnO₂ precursor solution (e.g., commercial nanoparticle solution)

-

Perovskite precursors: Lead iodide (PbI₂), Methylammonium iodide (MAI)

-

This compound (TEAI)

-

Solvents: N,N-dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)

-

Anti-solvent: Chlorobenzene

-

Hole Transport Layer (HTL) solution: Spiro-OMeTAD, 4-tert-butylpyridine (B128874), Li-TFSI solution

-

Metal for electrode: Gold (Au) or Silver (Ag)

Protocol 1: One-Step Solution Processing with TEAI Additive

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using a one-step deposition method with the TEAI additive incorporated directly into the perovskite precursor solution.

1. Substrate Preparation: a. Etch the FTO-coated glass substrates using zinc powder and 2M HCl to create the desired electrode pattern. b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to remove any organic residues and improve the wettability.

2. Electron Transport Layer (ETL) Deposition: a. Prepare a SnO₂ precursor solution by diluting a commercial SnO₂ nanoparticle solution with deionized water. b. Spin-coat the SnO₂ solution onto the FTO substrates at 3000 rpm for 30 seconds. c. Anneal the substrates at 150°C for 30 minutes in ambient air.

3. Perovskite Precursor Solution Preparation (with TEAI): a. In a nitrogen-filled glovebox, prepare the 3D perovskite precursor solution. For a standard MAPbI₃ solution, dissolve PbI₂ and MAI in a co-solvent of DMF and DMSO (e.g., 4:1 v/v). b. Prepare a separate stock solution of TEAI in DMF. c. Add the desired molar percentage of the TEAI solution to the 3D perovskite precursor solution. For example, to achieve a 10% molar ratio of TEAI with respect to PbI₂, add the corresponding volume of the TEAI stock solution. d. Stir the final precursor solution at 60°C for at least 2 hours.

4. Perovskite Film Deposition: a. Transfer the cooled SnO₂-coated substrates into the glovebox. b. Spin-coat the perovskite precursor solution containing TEAI onto the SnO₂ layer. A two-step spin-coating program is often used: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds. c. During the second step of the spin-coating (at around the 10-second mark), dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate. d. Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.

5. Hole Transport Layer (HTL) Deposition: a. Prepare the spiro-OMeTAD solution by dissolving spiro-OMeTAD in chlorobenzene, and then add 4-tert-butylpyridine and a lithium salt solution (Li-TFSI in acetonitrile). b. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

6. Metal Electrode Deposition: a. Create a mask to define the active area of the solar cell (typically 0.09 cm²). b. Thermally evaporate an 80-100 nm thick gold (Au) or silver (Ag) electrode onto the HTL.

Visualizations

Experimental Workflow

Caption: One-step fabrication workflow for perovskite solar cells with a TEAI additive.

Mechanism of TEAI-Induced Perovskite Crystal Growth

Caption: Mechanism of TEAI's influence on perovskite crystal growth and defect passivation.

References

Application of Triethylammonium Iodide in Ruddles-Popper Perovskites: Enhancing Stability and Efficiency in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruddlesden-Popper (RP) perovskites are a class of two-dimensional (2D) or quasi-2D layered materials that have garnered significant interest for their potential to overcome the stability issues inherent in their three-dimensional (3D) counterparts. These materials are characterized by the general formula (A')₂ (A)n-₁BₙX₃ₙ₊₁, where A' is a large organic cation that separates the inorganic perovskite layers. The incorporation of bulky organic cations, such as triethylammonium (B8662869) iodide, at the surface or within the bulk of 3D perovskite films can induce the formation of a 2D or quasi-2D RP layer. This layer acts as a protective barrier against environmental factors like moisture and oxygen, thereby enhancing the long-term stability of the perovskite solar cell (PSC). Furthermore, the bulky cations can passivate surface defects, reduce non-radiative recombination, and improve charge extraction, leading to higher power conversion efficiencies (PCE).

This document provides detailed application notes and protocols for the use of triethylammonium iodide in the fabrication of Ruddlesden-Popper perovskite-based solar cells. It is intended to guide researchers in the synthesis and characterization of these materials and in the fabrication and testing of high-performance PSCs.

Data Presentation

The use of bulky ammonium (B1175870) iodides as a surface treatment for 3D perovskite films has been shown to significantly improve the performance and stability of perovskite solar cells. The following tables summarize the quantitative data from studies using analogous bulky cations, demonstrating the potential benefits of incorporating this compound.

Table 1: Performance of Perovskite Solar Cells with and without Bulky Ammonium Iodide Treatment

| Treatment | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| Pristine 3D Perovskite | 1.11 | 22.8 | 76.8 | 19.43 |

| With (R)-(-)-1-cyclohexylethylamine iodide (R-CEAI) | 1.195 | 23.5 | 80.1 | 22.52[1][2] |

| With Dibenzylammonium Iodide (DBAI) | 1.171 | 22.9 | 79.5 | 21.54[1] |

Table 2: Stability of Perovskite Solar Cells with and without Bulky Ammonium Iodide Treatment

| Treatment | Initial PCE (%) | PCE after 1000h (%) | Retention (%) |

| Pristine 3D Perovskite | 19.43 | 10.55 | 54.30[1][2] |

| With (R)-(-)-1-cyclohexylethylamine iodide (R-CEAI) | 22.52 | 19.00 | 84.34[1][2] |

| With Dibenzylammonium Iodide (DBAI) | 21.54 | 19.39 | 90.00[1] |

Experimental Protocols

The following protocols are adapted from established procedures for the fabrication of high-efficiency perovskite solar cells incorporating a 2D Ruddlesden-Popper layer via surface treatment with a bulky ammonium iodide. While a specific protocol for this compound is not widely published, the following adapted method, based on the use of similar bulky cations like (R)-(-)-1-cyclohexylethylamine iodide, provides a robust starting point.

Materials and Reagents

-

Substrates: Fluorine-doped tin oxide (FTO) coated glass

-

Electron Transport Layer (ETL): SnO₂ colloidal dispersion

-

Perovskite Precursors:

-

Lead(II) iodide (PbI₂)

-

Formamidinium iodide (FAI)

-

Methylammonium bromide (MABr)

-

Methylammonium chloride (MACl)

-

-

Solvents:

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Isopropanol (B130326) (IPA)

-

-

Bulky Cation Solution:

-

This compound (TEAI)

-

-

Hole Transport Layer (HTL): Spiro-OMeTAD

-

HTL Additives:

-

bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)

-

4-tert-butylpyridine (tBP)

-

-

Metal Contact: Gold (Au) or Silver (Ag)

Protocol 1: Fabrication of 3D Perovskite Film

-

Substrate Cleaning:

-

Clean FTO substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

-

Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

-

-

ETL Deposition:

-

Spin-coat a SnO₂ colloidal dispersion onto the FTO substrate at 4000 rpm for 30 seconds.

-

Anneal the substrates at 150°C for 30 minutes in ambient air.

-

-

Perovskite Precursor Solution Preparation:

-

Prepare a 1.5 M perovskite precursor solution by dissolving PbI₂, FAI, MABr, and MACl in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).

-

-

Perovskite Film Deposition:

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Spin-coat the perovskite precursor solution onto the SnO₂ layer in two stages: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

-